

In-Depth Technical Guide to 7-Hydroxynaphthalene-1-carbonitrile

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Compound of Interest

Compound Name: 7-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B090787

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Hydroxynaphthalene-1-carbonitrile**, a key intermediate in the synthesis of advanced materials and a compound of interest for potential pharmacological applications. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its role in the development of organic light-emitting diode (OLED) materials. While direct biological activity data for this specific compound is limited, the known bioactivities of related naphthalene derivatives are discussed to provide a contextual framework for future research.

Chemical and Physical Properties

7-Hydroxynaphthalene-1-carbonitrile, also known as 7-cyano-2-naphthol, is a solid, white to off-white compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	19307-13-2	[1]
Molecular Formula	C ₁₁ H ₇ NO	[1]
Molecular Weight	169.18 g/mol	[1]
Melting Point	195-196 °C	[1]
Boiling Point (Predicted)	383.1 ± 15.0 °C at 760 mmHg	[1]
Density (Predicted)	1.28 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.37 ± 0.40	[1]
Appearance	White to off-white solid	[1]

Synthesis of 7-Hydroxynaphthalene-1-carbonitrile

While a specific, detailed experimental protocol for the synthesis of **7-Hydroxynaphthalene-1-carbonitrile** is not readily available in peer-reviewed literature, a viable synthetic route can be adapted from established methods for the synthesis of analogous cyanophenol and cyanonaphthol compounds. The following protocol is a generalized procedure based on the cyanation of a halogenated naphthol precursor.

Experimental Protocol: Cyanation of 7-Bromo-2-naphthol

This proposed synthesis is analogous to the preparation of 6-Cyano-2-naphthol from 6-bromo-2-naphthol.[2]

Materials:

- 7-Bromo-2-naphthol
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

- Iron(III) chloride (FeCl_3)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Diatomaceous earth (Celite)
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol
- Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-bromo-2-naphthol and a slight molar excess (1.1 to 1.2 equivalents) of copper(I) cyanide in N,N-dimethylformamide.
- Reaction: Heat the reaction mixture to reflux (approximately $153\text{ }^\circ\text{C}$ for DMF) and maintain for several hours (typically 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
 - To decompose the copper salts, the mixture can be treated with a solution of iron(III) chloride and hydrochloric acid or ground with an aqueous sodium hydroxide solution.
 - Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.
 - If a basic work-up is used, acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid to precipitate the product.

- Extract the aqueous layer with ethyl acetate.
- Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield **7-Hydroxynaphthalene-1-carbonitrile**.

Spectroscopic Data

While a comprehensive set of published spectra for **7-Hydroxynaphthalene-1-carbonitrile** is not available, data for the isomeric 7-Hydroxynaphthalene-2-carbonitrile can provide an indication of the expected spectral characteristics.[\[3\]](#)[\[4\]](#)

- Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 169$, corresponding to the molecular weight of the compound.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl ($-OH$) and nitrile ($-C\equiv N$) functional groups. The $-OH$ stretch is expected as a broad band in the region of $3200-3600\text{ cm}^{-1}$, and the $-C\equiv N$ stretch should appear as a sharp, medium-intensity peak around $2220-2260\text{ cm}^{-1}$.[\[5\]](#) Aromatic C-H stretching vibrations are anticipated just above 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically $7.0-8.5\text{ ppm}$) corresponding to the protons on the naphthalene ring. The integration of these signals should correspond to the six aromatic protons. A broad singlet for the hydroxyl proton is also expected, the chemical shift of which will be dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. The nitrile carbon will appear in the range of 115-125 ppm.

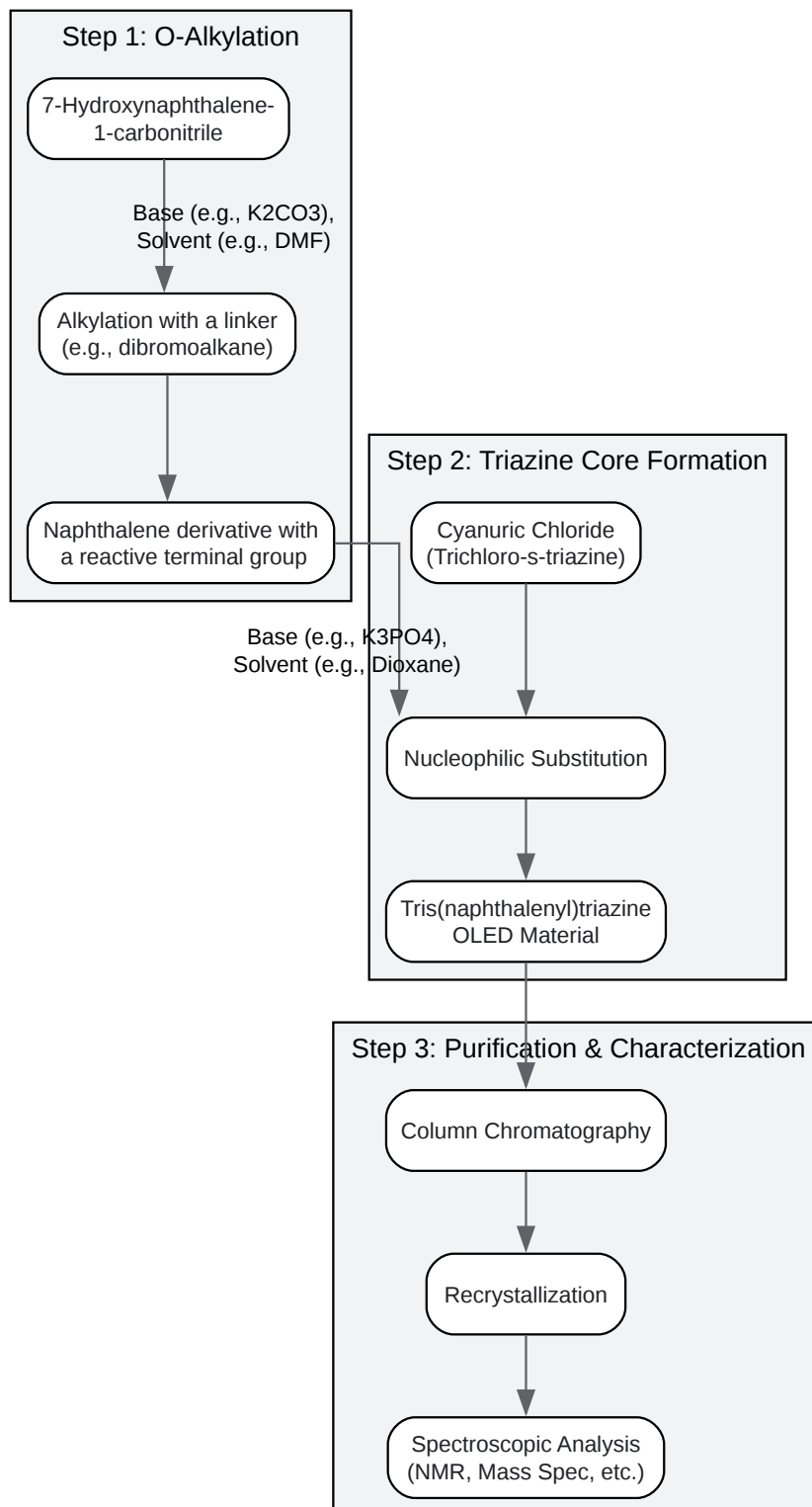
Applications in Organic Electronics

A significant application of **7-Hydroxynaphthalene-1-carbonitrile** is as a precursor for the synthesis of triazine derivatives used in organic light-emitting diodes (OLEDs).^[1] The electron-withdrawing nature of the triazine core and the photoluminescent properties of the naphthalene moiety make these compounds suitable for use as host materials or emitters in the emissive layer of OLED devices.

Experimental Workflow: Synthesis of a Triazine-based OLED Material

The following is a generalized workflow for the synthesis of a tris(naphthalenyl)triazine derivative from **7-Hydroxynaphthalene-1-carbonitrile**.

Workflow for Triazine-based OLED Material Synthesis

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Synthesis of Triazine-based OLED Material.

In this workflow, the hydroxyl group of **7-Hydroxynaphthalene-1-carbonitrile** is first functionalized, for instance, through an O-alkylation reaction, to introduce a linker with a reactive terminal group. Subsequently, three equivalents of this modified naphthalene derivative are reacted with cyanuric chloride in a nucleophilic aromatic substitution reaction to form the final tris(naphthalenyl)triazine compound.[6] The product is then purified using standard techniques like column chromatography and recrystallization, and its structure is confirmed by spectroscopic methods.

Potential Biological Activity: A Contextual Overview

While no specific biological studies on **7-Hydroxynaphthalene-1-carbonitrile** have been found, the broader class of naphthalene derivatives is known to exhibit a wide range of pharmacological activities.[7] This suggests that **7-Hydroxynaphthalene-1-carbonitrile** could be a valuable scaffold for medicinal chemistry research.

Naphthalene-based compounds have been reported to possess:

- **Antimicrobial and Antifungal Properties:** Various derivatives of naphthols and naphthalenes have shown efficacy against a range of bacteria and fungi.[7]
- **Anticancer Activity:** Certain aminobenzylnaphthols and other naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8]
- **Enzyme Inhibition:** Naphthalene-containing compounds have been investigated as inhibitors of enzymes such as HMG-CoA reductase.[9]
- **Neurological Activity:** Some naphthalene derivatives have shown affinity for melatonin receptors, suggesting potential applications in treating central nervous system disorders.[10]

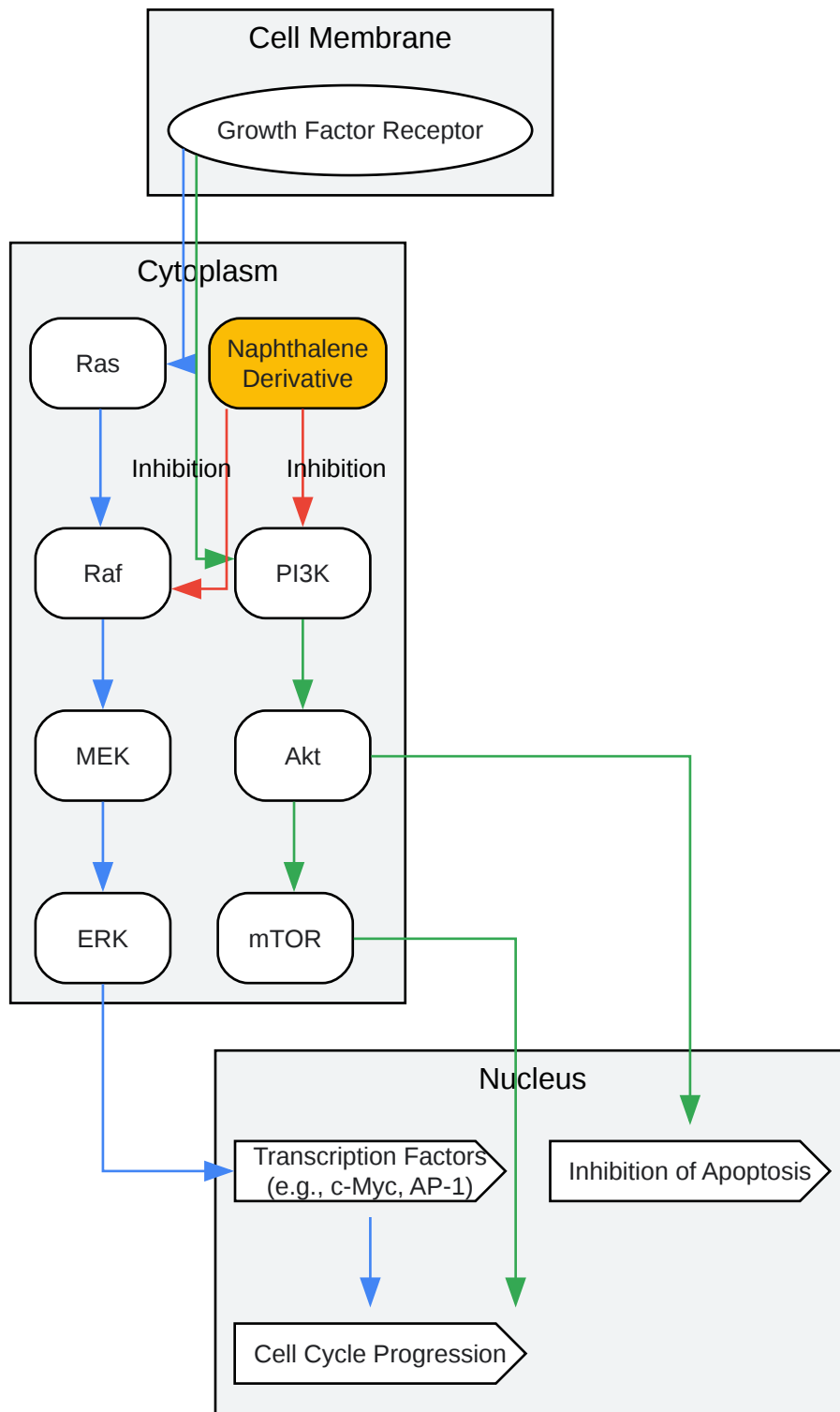
The presence of the nitrile group in **7-Hydroxynaphthalene-1-carbonitrile** can also influence its biological profile, as nitriles are present in a number of approved pharmaceutical agents and can act as bioisosteres for other functional groups.

Signaling Pathway Diagram: A Hypothetical Model

Given the known activities of related compounds, one could hypothesize a potential mechanism of action. For instance, if a derivative of **7-Hydroxynaphthalene-1-carbonitrile**

were to exhibit anticancer properties, it might interfere with key cellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that is often a target in cancer therapy.

Hypothetical Signaling Pathway for a Naphthalene Derivative

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Hypothetical Drug Target Signaling Pathway.

This diagram illustrates the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival. A hypothetical naphthalene derivative could potentially exert its anticancer effects by inhibiting key kinases within these pathways, such as Raf or PI3K.

Conclusion

7-Hydroxynaphthalene-1-carbonitrile is a valuable chemical entity with established applications in materials science, particularly in the synthesis of OLED components. While its biological profile is yet to be extensively explored, the rich pharmacology of the naphthalene scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a foundational resource for researchers interested in the synthesis, properties, and potential applications of this versatile molecule.

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References

- 1. 7-HYDROXY-1-NAPHTHONITRILE | 19307-13-2 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 7-Hydroxynaphthalene-2-carbonitrile | C₁₁H₇NO | CID 22243621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzyl naphthols Derived from 2-Naphthol, Benzaldehydes, and α -Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of aryl naphthalenyl derivatives: inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
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